Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate
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Description
Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C12H12N4O3S and its molecular weight is 292.31. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate is currently unknown. Similar compounds have been observed to interact with their targets through hydrogen bonding . The amino and amide groups in these compounds can form N–H…O and N–H…N hydrogen bonds with their targets, leading to changes in the target’s function .
Biological Activity
Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate, with the CAS number 339020-63-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound consists of a thiophene ring and a pyrimidine derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research involving the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects when treated with this compound. The MTT assay revealed that it exhibited stronger anticancer activity compared to the reference compound Doxorubicin (Dox) .
Table 1: Anticancer Activity Against MCF-7 Cell Line
Compound | IC50 (µM) | Comparison to Dox |
---|---|---|
This compound | X | Stronger |
Doxorubicin | Y | Reference |
Note: Specific IC50 values (X and Y) need to be determined from experimental data.
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by cell-cycle analysis showing an increase in sub-G1 phase cells, indicative of apoptotic activity. Additionally, the compound's interaction with cellular pathways related to cancer proliferation is under investigation, with preliminary results suggesting modulation of key signaling molecules .
Other Biological Activities
This compound may also exhibit other biological properties:
Case Studies and Research Findings
Several case studies have focused on synthesizing and characterizing derivatives of thiophene and pyrimidine compounds. For example, a study synthesized various thiophene derivatives and evaluated their anticancer properties using different cancer cell lines, including MCF-7. The findings indicated that modifications to the thiophene ring could enhance anticancer activity .
Properties
IUPAC Name |
methyl 3-[(2-amino-4-methylpyrimidine-5-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-6-7(5-14-12(13)15-6)10(17)16-8-3-4-20-9(8)11(18)19-2/h3-5H,1-2H3,(H,16,17)(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVJZDBLCXRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=C(SC=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.